Cas no 1292307-06-2 (methyl (1S,3R)-3-hydroxycyclopentanecarboxylate)

Methyl (1S,3R)-3-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative featuring both a hydroxyl and an ester functional group. Its stereochemically defined structure (1S,3R) makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound's rigid cyclopentane backbone and polar functional groups enhance its utility in stereoselective reactions, such as nucleophilic additions or reductions. Its high enantiomeric purity ensures consistent performance in chiral synthesis. The ester group offers further derivatization potential, while the hydroxyl group enables hydrogen bonding or additional functionalization. This compound is commonly employed in the preparation of bioactive molecules, including prostaglandin analogs and other therapeutic agents.
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate structure
1292307-06-2 structure
Product name:methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
CAS No:1292307-06-2
MF:C7H12O3
MW:144.168382644653
MDL:MFCD29925513
CID:2193736
PubChem ID:58928079

methyl (1S,3R)-3-hydroxycyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • (1S,3r)-methyl 3-hydroxycyclopentanecarboxylate
    • (1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester
    • methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
    • (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester
    • DB-360215
    • P20482
    • cis-3-Hydroxycyclopentanecarboxylic acid methyl ester
    • 1292307-06-2
    • Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
    • CS-0048900
    • methyl cis-3-hydroxycyclopentane-1-carboxylate
    • Cis-methyl3-hydroxycyclopentanecarboxylate
    • 79598-73-5
    • DB-361005
    • MFCD29925513
    • PD019212
    • SCHEMBL1659215
    • Methyl-cis-3-hydroxy-cyclopentan-1-carboxylat
    • DB-344510
    • HY-W755107
    • MDL: MFCD29925513
    • Inchi: InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1
    • InChI Key: ASZRODBLMORHAR-NTSWFWBYSA-N
    • SMILES: COC(=O)C1CCC(C1)O

Computed Properties

  • Exact Mass: 144.078644241g/mol
  • Monoisotopic Mass: 144.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.5Ų

methyl (1S,3R)-3-hydroxycyclopentanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM390088-500mg
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
1292307-06-2 95%+
500mg
$660 2023-01-19
Chemenu
CM390088-5g
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
1292307-06-2 95%+
5g
$2966 2023-01-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65258-50mg
(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester
1292307-06-2 98%
50mg
¥959.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ500088-250MG
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
1292307-06-2 97%
250MG
¥ 1,108.00 2023-03-31
eNovation Chemicals LLC
D684210-5G
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
1292307-06-2 97%
5g
$1565 2024-07-21
Aaron
AR009CEV-250mg
(1S,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester
1292307-06-2 97%
250mg
$192.00 2023-12-16
abcr
AB566010-500mg
Methyl (1S,3R)-3-hydroxycyclopentanecarboxylate; .
1292307-06-2
500mg
€478.90 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ500088-250mg
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
1292307-06-2 97%
250mg
¥1109.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ500088-10g
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
1292307-06-2 97%
10g
¥13860.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ500088-1g
methyl (1S,3R)-3-hydroxycyclopentanecarboxylate
1292307-06-2 97%
1g
¥2772.0 2024-04-25

methyl (1S,3R)-3-hydroxycyclopentanecarboxylate Related Literature

Additional information on methyl (1S,3R)-3-hydroxycyclopentanecarboxylate

Methyl (1S,3R)-3-Hydroxycyclopentanecarboxylate: A Comprehensive Overview

Methyl (1S,3R)-3-hydroxycyclopentanecarboxylate, with the CAS number 1292307-06-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for various applications. The compound's structure consists of a cyclopentane ring with a hydroxyl group at the 3-position and a carboxylic acid methyl ester at the 1-position. The stereochemistry at both the 1S and 3R positions plays a crucial role in determining its physical and chemical properties.

Recent studies have highlighted the importance of methyl (1S,3R)-3-hydroxycyclopentanecarboxylate in drug discovery and development. Its stereo-specific properties make it an ideal candidate for exploring enantioselective reactions and asymmetric synthesis. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases. The compound's ability to participate in both nucleophilic and electrophilic reactions has further expanded its utility in organic synthesis.

The synthesis of methyl (1S,3R)-3-hydroxycyclopentanecarboxylate involves a series of well-defined steps that ensure high stereochemical control. One common approach involves the use of chiral catalysts to achieve the desired configuration at both stereocenters. This method not only enhances the efficiency of the synthesis but also minimizes the formation of unwanted byproducts. The use of green chemistry principles in the synthesis process has also been explored, making this compound more environmentally friendly to produce.

In terms of applications, methyl (1S,3R)-3-hydroxycyclopentanecarboxylate has shown promise in materials science as well. Its rigid cyclopentane ring structure provides mechanical stability to polymers and other materials in which it is incorporated. Recent advancements in polymer chemistry have demonstrated that this compound can be used as a building block for developing novel materials with tailored properties, such as improved thermal stability and mechanical strength.

The biological activity of methyl (1S,3R)-3-hydroxycyclopentanecarboxylate has also been a focus of recent research efforts. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a candidate for further investigation in pharmacological studies. Additionally, its ability to interact with specific biological targets has opened up new avenues for its use in therapeutic applications.

From an analytical standpoint, the characterization of methyl (1S,3R)-3-hydroxycyclopentanecarboxylate has been enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These techniques have provided deeper insights into the compound's molecular structure and stereochemistry, enabling researchers to better understand its behavior in different chemical environments.

In conclusion, methyl (1S,3R)-3-hydroxycyclopentanecarboxylate is a versatile compound with a wide range of applications across multiple disciplines. Its unique stereochemistry and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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